2-Benzyl-3-hydroxypropanoic acid
Overview
Description
2-Benzyl-3-hydroxypropanoic acid is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.2 g/mol This compound is characterized by a benzyl group attached to a 3-hydroxypropanoic acid backbone
Mechanism of Action
Target of Action
The primary target of 2-Benzyl-3-hydroxypropanoic acid is Carboxypeptidase A1 . Carboxypeptidase A1 is an exopeptidase that selectively cleaves off the C-terminal amino acid residue having a hydrophobic side chain from protein substrates .
Mode of Action
This compound acts as an inhibitor for Carboxypeptidase A1 . The compound interacts with the enzyme, reducing its activity and thereby influencing the protein degradation process .
Biochemical Pathways
It is known that carboxypeptidase a1, the target of this compound, plays a crucial role in protein degradation . Therefore, the inhibition of this enzyme by this compound could potentially affect protein metabolism.
Pharmacokinetics
It is known that the compound is synthesized from acetoacetic ester through a process of benzylation, reduction using sodium dithionite, and hydrolysis under alkaline conditions .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of Carboxypeptidase A1 . This inhibition can affect the protein degradation process, potentially leading to changes in cellular protein levels and functions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and its interaction with Carboxypeptidase A1 . Additionally, the compound’s action can be influenced by the presence of other molecules in the environment, such as other proteins or metabolites.
Biochemical Analysis
Biochemical Properties
2-Benzyl-3-hydroxypropanoic acid plays a role in biochemical reactions, particularly as an inhibitor for carboxypeptidase A . It interacts with enzymes such as carboxypeptidase A, where it exhibits inhibitory effects . The nature of these interactions involves the hydroxyl group of the compound, which serves as a weak zinc ligating moiety .
Cellular Effects
It is known that the compound can influence cell function through its interactions with enzymes like carboxypeptidase A . This interaction could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and potential changes in gene expression. For instance, it acts as an inhibitor for carboxypeptidase A, suggesting a potential mechanism of action at the molecular level .
Metabolic Pathways
It is known that 3-hydroxypropionic acid, a similar compound, participates in autotrophic carbon dioxide assimilation pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-hydroxypropanoic acid can be achieved through several methods. One common approach involves the reaction of benzenepropanoic acid with acetyloxy methyl groups . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds such as aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzyl group can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Oxidizing Agents: Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nucleophiles.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-Benzyl-3-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Benzyl-3-hydroxypropionic Acid: A chiral variant with similar chemical properties.
3-Hydroxypropionic Acid: Lacks the benzyl group but shares the hydroxypropanoic acid backbone.
Uniqueness
2-Benzyl-3-hydroxypropanoic acid is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-benzyl-3-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUHFHDKXQBHMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340186 | |
Record name | 2-Benzyl-3-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123802-80-2 | |
Record name | 2-Benzyl-3-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the optical resolution of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid?
A1: The optical resolution of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid [(RS)-2] is significant because it allows for the isolation of its individual enantiomers, (S)-2 and (R)-2. [] These optically pure enantiomers are crucial precursors for synthesizing optically active 2-amino-2-methyl-3-phenylpropanoic acid (1). [] Since enantiomers can exhibit different biological activities, obtaining optically pure compounds is essential in pharmaceutical research and drug development.
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